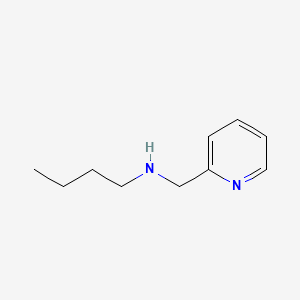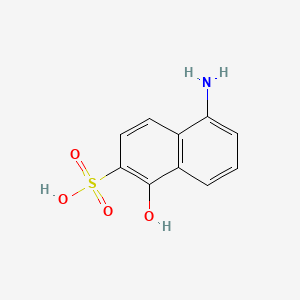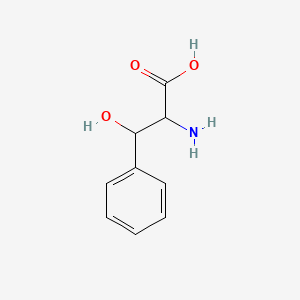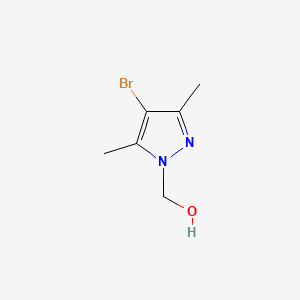
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol
Overview
Description
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol is a useful research compound. Its molecular formula is C6H9BrN2O and its molecular weight is 205.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87543. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Applications
The compound (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol has been explored for its potential in the synthesis of various heterocyclic derivatives. For instance, it played a role in the synthesis of heterocycles derived from nitro/fluoro/chloro/bromoindole-2-carbohydrazides, showing antimicrobial, antiinflammatory, and antiproliferative activities (B. Narayana et al., 2009). Similarly, derivatives like (6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-ylamino)methanol have been synthesized, with their structures confirmed by X-ray diffraction, indicating potential in structural chemistry (Feng Xu et al., 2012).
Applications in Eco-Friendly Synthesis and Biomolecular Development
The compound has been a key component in eco-friendly synthesis strategies, such as the development of new pyrazolyl α-amino esters derivatives. Computational studies supported these syntheses, illustrating a strong correlation between experimental and computational results, hinting at its role in creating active biomolecules (E. Mabrouk et al., 2020).
Metal Ion Extraction and Binding Studies
The compound has been used to synthesize bidentate pyrazole ligands, demonstrating high extraction affinity towards metals like iron and cadmium. This emphasizes its potential application in liquid-liquid extraction methodologies and highlights its role in studies related to metal ion binding and extraction (M. Lamsayah et al., 2015).
Mechanism of Action
Target of Action
It’s known that 4-substituted pyrazoles, a group to which this compound belongs, can act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
It’s suggested that 4-substituted pyrazoles can inhibit the activity of liver alcohol dehydrogenase , an enzyme involved in the metabolism of alcohols.
Biochemical Pathways
Given its potential inhibitory effect on liver alcohol dehydrogenase , it could impact the alcohol metabolism pathway.
Result of Action
As a potential inhibitor of liver alcohol dehydrogenase , it could potentially affect the metabolism of alcohols in the body.
Biochemical Analysis
Biochemical Properties
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit oxidative phosphorylation and ATP-32P exchange reactions . Additionally, it affects energy-dependent and independent calcium uptake . These interactions suggest that this compound can modulate cellular energy metabolism and calcium signaling pathways.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to reduce acetylcholinesterase activity, which is crucial for neural transmission . This reduction can lead to significant behavioral changes and impairments in body movement . Moreover, the compound’s impact on oxidative stress markers like malondialdehyde indicates its role in modulating oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the enzyme’s reduced activity . Additionally, the compound’s structure allows it to participate in tautomerism, which can influence its reactivity and biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that its neurotoxic potentials can be observed over extended periods, affecting both behavioral parameters and biochemical markers . The compound’s stability under various conditions ensures its consistent activity during experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity. For instance, a dose-dependent increase in malondialdehyde concentration has been observed, although statistically insignificant . This indicates that while the compound can modulate oxidative stress, its effects are dose-dependent and require careful monitoring.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. The compound’s role in oxidative phosphorylation and calcium uptake suggests its involvement in energy metabolism and signaling pathways . These interactions highlight its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound’s interaction with transporters and binding proteins determines its localization and accumulation. Studies have shown that it can be distributed across various cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. This localization can affect its function, as seen in its interaction with acetylcholinesterase in the nervous system . Understanding its subcellular distribution is vital for elucidating its mechanism of action.
Properties
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-4-6(7)5(2)9(3-10)8-4/h10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUHCXLBXSSWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CO)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241091 | |
| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94230-83-8 | |
| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94230-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094230838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 94230-83-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA3EAF5R5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





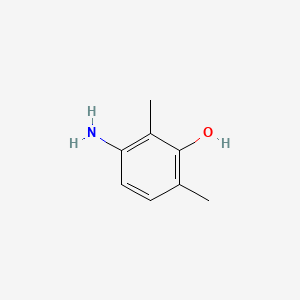
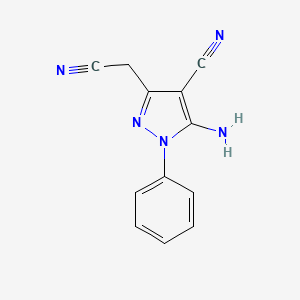





![1-Bicyclo[2.2.1]hept-2-ylethanone](/img/structure/B1266384.png)
